![molecular formula C15H16O B12569005 7-Phenylbicyclo[3.3.1]non-6-en-3-one CAS No. 168984-32-5](/img/structure/B12569005.png)
7-Phenylbicyclo[3.3.1]non-6-en-3-one
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Overview
Description
7-Phenylbicyclo[331]non-6-en-3-one is a bicyclic compound characterized by a unique structural motif This compound is part of the bicyclo[33
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylbicyclo[3.3.1]non-6-en-3-one typically involves aldol condensation reactions. One common method uses cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as a key precursor. The reaction involves the use of a Mannich base and ethyl acetoacetate, followed by acid-catalyzed aldol-crotonic condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 7-Phenylbicyclo[3.3.1]non-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to convert carbonyl groups to alcohols.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Nicotinic Receptor Ligands
7-Phenylbicyclo[3.3.1]non-6-en-3-one derivatives have been studied for their activity as nicotinic receptor ligands, particularly targeting the α4β2 and α7 subtypes. These compounds show promise in treating conditions such as nicotine addiction, neuropathic pain, and neurodegenerative disorders. A notable study highlighted the structure-activity relationships (SAR) of various analogues, demonstrating their potential therapeutic effects through dual receptor targeting .
2. Antimicrobial and Antimalarial Properties
Research has indicated that bicyclic compounds, including derivatives of this compound, exhibit antimicrobial and antimalarial activities. A study identified several compounds with significant efficacy against various pathogens, suggesting a potential role in developing new antimicrobial agents .
3. Tranquilizing Agents
Compounds derived from this compound have been reported to possess tranquilizing properties. These derivatives have shown beneficial pharmacological effects, including prolonged activity after administration, making them suitable candidates for further development in psychopharmacology .
Materials Science Applications
1. Polymer Additives
Bicyclic compounds are increasingly used as polymer additives due to their structural stability and reactivity. They can enhance the mechanical properties of polymers and improve their thermal stability. Research has demonstrated that incorporating bicyclic structures into polymer matrices can lead to significant improvements in performance characteristics .
2. Synthetic Pathways
The synthesis of this compound and its derivatives often involves innovative synthetic methodologies, such as domino reactions that allow for the construction of complex molecular architectures efficiently. These synthetic strategies are vital for producing compounds with desired biological activities and material properties .
Case Studies
Mechanism of Action
The mechanism of action of 7-Phenylbicyclo[3.3.1]non-6-en-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential anti-inflammatory activity may be due to the inhibition of key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
7-Methylbicyclo[3.3.1]non-6-en-3-one: Shares a similar bicyclic structure but with a methyl group instead of a phenyl group.
4,6-Diarylbicyclo[3.3.1]nona-3,6-dien-2-ones: These compounds have additional aryl groups and different substitution patterns.
Uniqueness: 7-Phenylbicyclo[33Its phenyl group can participate in various interactions, enhancing its utility in different research and industrial contexts .
Properties
CAS No. |
168984-32-5 |
---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
7-phenylbicyclo[3.3.1]non-6-en-3-one |
InChI |
InChI=1S/C15H16O/c16-15-9-11-6-12(10-15)8-14(7-11)13-4-2-1-3-5-13/h1-5,7,11-12H,6,8-10H2 |
InChI Key |
FKJVALJQXHOHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)CC1C=C(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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